A Technical Guide to the Physical Properties of 11-Hexadecenoic Acid, Methyl Ester
A Technical Guide to the Physical Properties of 11-Hexadecenoic Acid, Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 11-Hexadecenoic acid, methyl ester. Due to a lack of extensive experimental data for this specific fatty acid methyl ester (FAME), this document combines predicted values with experimental data for closely related isomers to offer a valuable resource for researchers. Furthermore, it details the standard experimental protocols for determining these properties and outlines a general workflow for FAME analysis.
Core Physical Properties
11-Hexadecenoic acid, methyl ester is a monounsaturated fatty acid methyl ester with the chemical formula C₁₇H₃₂O₂.[1][2][3] Its physical characteristics are influenced by the cis or trans configuration of the double bond at the 11th carbon. While specific experimental data for both isomers of 11-Hexadecenoic acid, methyl ester is limited, the following table summarizes the available predicted and comparative experimental values.
| Physical Property | (Z)-11-Hexadecenoic acid, methyl ester (Predicted) | (E)-11-Hexadecenoic acid, methyl ester (Predicted) | Palmitoleic acid, methyl ester ((9Z)-isomer - Experimental) |
| Molecular Formula | C₁₇H₃₂O₂[1][2] | C₁₇H₃₂O₂[3] | C₁₇H₃₂O₂ |
| Molecular Weight | 268.43 g/mol [1][4] | 268.43 g/mol [3] | 268.43 g/mol |
| Boiling Point | 90 °C at 0.02 Torr[1] | No data available | No data available |
| Melting Point | No data available | No data available | No data available |
| Density | 0.876 g/cm³[1] | No data available | No data available |
| Refractive Index | No data available | No data available | No data available |
| Physical State | Liquid (at room temperature)[2] | Liquid (assumed) | Liquid (at room temperature) |
Experimental Protocols for Physical Property Determination
The determination of the physical properties of fatty acid methyl esters is crucial for their characterization, quality control, and application in various fields, including drug development and materials science. Standardized methodologies are employed to ensure accuracy and reproducibility.
Determination of Boiling Point
The boiling point of a FAME can be determined using various methods, including distillation and gas chromatography.
Distillation Method:
A simple distillation apparatus can be used to determine the boiling point of a purified sample of 11-Hexadecenoic acid, methyl ester.
-
Apparatus Setup: A distillation flask is filled with the FAME sample and a few boiling chips. A thermometer is placed at the neck of the flask, with the bulb positioned just below the side arm leading to the condenser.
-
Heating: The flask is gently heated.
-
Data Collection: The temperature is recorded when the liquid begins to boil and the first drop of distillate is collected. The temperature range over which the bulk of the liquid distills is noted as the boiling range.
Gas Chromatography (GC) Method:
Gas chromatography can be used to determine the boiling point by correlating the retention time of the FAME with the retention times of a series of n-alkane standards with known boiling points.
-
Sample Preparation: A solution of the FAME in a suitable solvent is prepared.
-
GC Analysis: The sample is injected into a gas chromatograph equipped with a nonpolar capillary column.
-
Data Analysis: The retention time of the FAME peak is compared to a calibration curve generated from the retention times of the n-alkane standards.
Determination of Melting Point
The melting point of a FAME, which is the temperature at which it transitions from a solid to a liquid, is a key indicator of its purity.
Capillary Method:
-
Sample Preparation: A small amount of the solidified FAME is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Determination of Density
Density, the mass per unit volume, is another important physical property.
Pycnometer Method:
-
Measurement of Empty Pycnometer Weight: A clean, dry pycnometer is weighed.
-
Measurement with Sample: The pycnometer is filled with the liquid FAME and weighed again.
-
Measurement with Water: The pycnometer is emptied, cleaned, filled with distilled water, and weighed.
-
Calculation: The density of the FAME is calculated using the weights of the pycnometer, the FAME, and the water, along with the known density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the FAME. It is a valuable property for identification and purity assessment.
Refractometer Method:
-
Calibration: The refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of the liquid FAME are placed on the prism of the refractometer.
-
Measurement: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.
Analytical Workflow for FAME Characterization
The characterization of 11-Hexadecenoic acid, methyl ester, like other FAMEs, typically involves a multi-step analytical workflow to confirm its identity and purity. This workflow often includes chromatographic and spectroscopic techniques.
This workflow begins with the extraction of lipids from a biological or synthetic source, followed by transesterification to convert the fatty acids into their more volatile methyl esters. These FAMEs are then subjected to instrumental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual FAMEs based on their retention times and mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and purity of the compound. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present. The data from these analyses are then interpreted to identify the compound, quantify its amount, and assess its purity.
